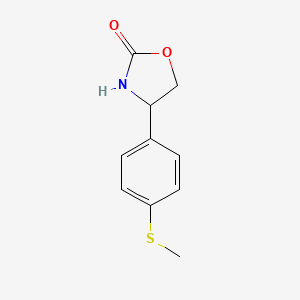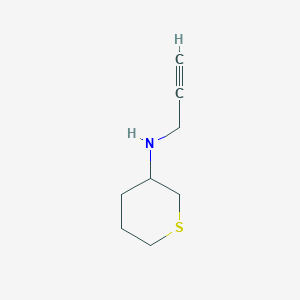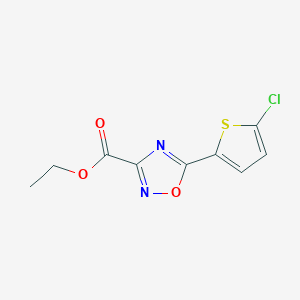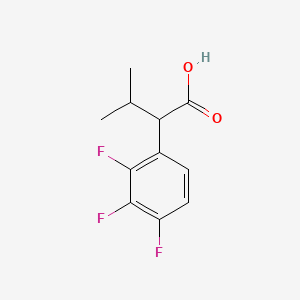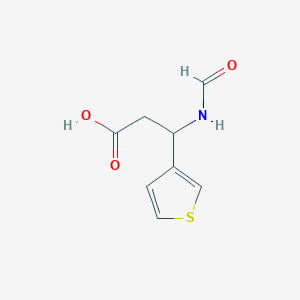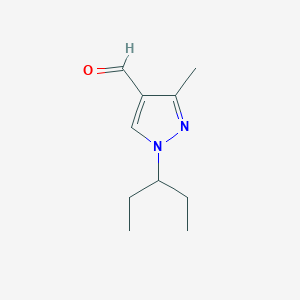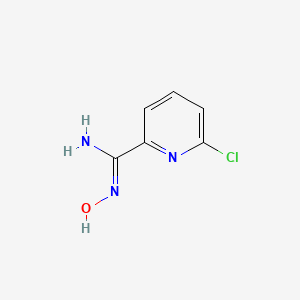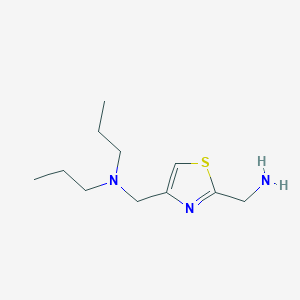
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine One common method involves the cyclization of a thioamide with an α-haloketone to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反応の分析
Types of Reactions
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield primary or secondary amines .
科学的研究の応用
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new drugs for treating bacterial and fungal infections.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiamine (Vitamin B1): Essential for carbohydrate metabolism and nervous system function.
Uniqueness
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of aminomethyl and propylpropan-1-amine groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .
特性
分子式 |
C11H21N3S |
|---|---|
分子量 |
227.37 g/mol |
IUPAC名 |
N-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C11H21N3S/c1-3-5-14(6-4-2)8-10-9-15-11(7-12)13-10/h9H,3-8,12H2,1-2H3 |
InChIキー |
ZZTRSBUAHQWJON-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CC1=CSC(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


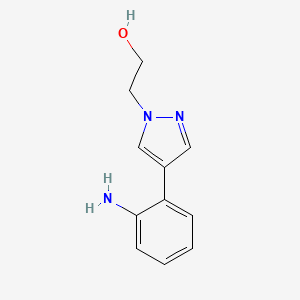
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
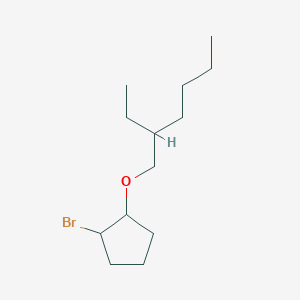
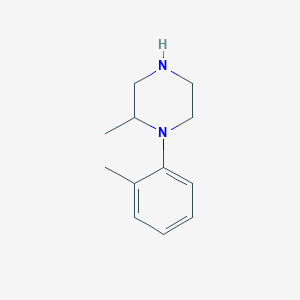
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
